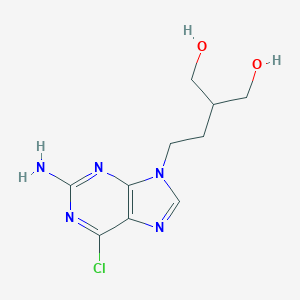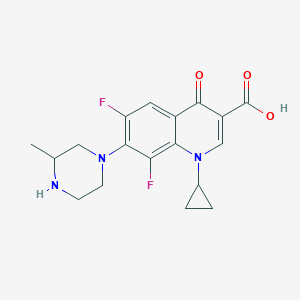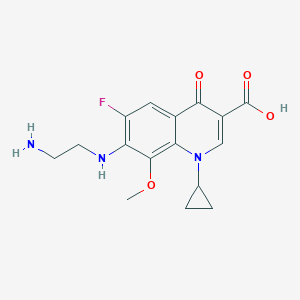
Levofloxacin N-oxide
Overview
Description
Levofloxacin N-oxide is a derivative of levofloxacin, a widely used fluoroquinolone antibiotic.
Mechanism of Action
Target of Action
Levofloxacin, the parent compound of Levofloxacin N-oxide, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each with unique functions . DNA gyrase is involved in DNA replication, transcription, and repair, while topoisomerase IV plays a crucial role in partitioning replicated chromosomal DNA during bacterial cell division .
Mode of Action
Levofloxacin exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, DNA replication and transcription are halted, leading to bacterial cell death .
Biochemical Pathways
The parent compound levofloxacin is known to interfere with the dna replication and division process in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg . It penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion . The average apparent total body clearance of Levofloxacin ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . The pharmacokinetics of this compound may be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of Levofloxacin’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and cell division, Levofloxacin prevents bacteria from proliferating, leading to their eventual death . The effects of this compound on molecular and cellular levels are expected to be similar, but specific studies are needed to confirm this.
Action Environment
The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of salt competing species in the aqueous phase can seriously hamper the uptake of Levofloxacin . Moreover, the degradation of Levofloxacin in aqueous solution can be achieved using advanced oxidation processes . The influence of environmental factors on the action, efficacy, and stability of this compound may be similar, but specific studies are needed to confirm this.
Biochemical Analysis
Molecular Mechanism
Its parent compound, Levofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase, halting DNA replication
Temporal Effects in Laboratory Settings
Levofloxacin N-oxide is a degradation product of Levofloxacin that forms through exposure to daylight or hydrogen peroxide . This suggests that the presence and concentration of this compound may change over time in laboratory settings, depending on the conditions.
Metabolic Pathways
This compound is a metabolite of Levofloxacin . Levofloxacin is metabolized in the liver to desmethyl-levofloxacin and this compound . Less than 5% of the administered dose of Levofloxacin is recovered in the urine as these metabolites .
Transport and Distribution
Its parent compound, Levofloxacin, is widely distributed in the body, with concentrations in many tissues and fluids often exceeding those observed in plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levofloxacin N-oxide can be synthesized by reacting levofloxacin with hydrogen peroxide in the presence of an acid catalyst. One common method involves dissolving levofloxacin in hydrochloric acid and then adding hydrogen peroxide solution in steps at controlled temperatures. The reaction mixture is then dried and recrystallized to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves mixing levofloxacin with glacial acetic acid and adding a catalyst such as phosphotungstic acid. Hydrogen peroxide is then added in batches, and the reaction mixture is subjected to vacuum distillation and recrystallization to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Levofloxacin N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the piperazine ring and the carboxylic acid moiety .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide primarily yields this compound, while reduction can lead to the formation of levofloxacin .
Scientific Research Applications
Levofloxacin N-oxide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: A racemic mixture of which levofloxacin is the active S-enantiomer.
Moxifloxacin: Another fluoroquinolone with a similar mechanism of action.
Uniqueness
Unlike its parent compound, levofloxacin N-oxide is primarily studied for its role as an impurity and its potential effects on drug formulations .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151865 | |
| Record name | Levofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117678-38-3 | |
| Record name | Levofloxacin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?
A1: this compound is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of this compound is significantly less studied. []
Q2: How is this compound metabolized and excreted in a biological system?
A3: While specific details about this compound's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, this compound was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that this compound, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.
Q3: What analytical methods are used to identify and quantify this compound?
A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying this compound. [, ] This method allows for the separation and detection of this compound from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []
Q4: What is the significance of studying impurities like this compound in pharmaceutical development?
A5: Understanding the formation, characteristics, and potential effects of impurities like this compound is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)


![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)






